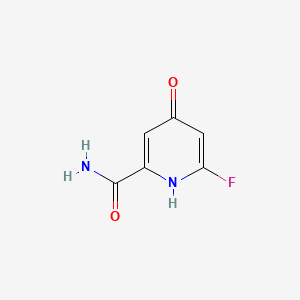

6-Fluoro-4-hydroxypyridine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5FN2O2 |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

6-fluoro-4-oxo-1H-pyridine-2-carboxamide |

InChI |

InChI=1S/C6H5FN2O2/c7-5-2-3(10)1-4(9-5)6(8)11/h1-2H,(H2,8,11)(H,9,10) |

InChI Key |

DZPQFBWJAKBUPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=CC1=O)F)C(=O)N |

Origin of Product |

United States |

Contextualization of Pyridine Carboxamide Scaffolds in Chemical Research

Pyridine-based ring systems are one of the most prevalent heterocyclic scaffolds in drug design, valued for their significant influence on pharmacological activity. nih.gov These nitrogen-containing heterocycles are fundamental components in numerous natural products, including vitamins like niacin and vitamin B6, as well as coenzymes such as NAD. nih.govnih.gov In the realm of synthetic pharmaceuticals, pyridine (B92270) and its derivatives are found in approximately 14% of N-heterocyclic drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The versatility of the pyridine scaffold allows for the creation of vast compound libraries for screening against various biological targets. nih.gov Molecules incorporating this structure have demonstrated a wide spectrum of therapeutic applications, acting as antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, and anti-inflammatory agents. nih.gov The inclusion of a carboxamide group to the pyridine ring further enhances its potential for molecular interactions, providing crucial hydrogen bond donor and acceptor properties that are vital for binding to biological targets like proteins and enzymes. smolecule.com Recently, a pyridine carboxamide derivative was identified as a promising lead molecule in the development of new treatments for Mycobacterium tuberculosis, underscoring the scaffold's continuing importance in addressing urgent medical needs. asm.org

| Property | Description |

| Core Structure | A six-membered aromatic ring containing one nitrogen atom. |

| Prevalence | Found in over 7000 medicinally important drug molecules. nih.gov |

| Biological Roles | Component of essential natural molecules like vitamins and coenzymes. nih.govnih.gov |

| Therapeutic Areas | Oncology, infectious diseases, inflammation, and neurology. nih.gov |

| Key Feature | The nitrogen atom influences the ring's electronics and provides a site for hydrogen bonding, affecting solubility and binding affinity. |

Rationale for Strategic Fluorine Substitution at the 6 Position

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.net The C-F bond is very strong, which can block metabolically weak spots on a molecule, thereby increasing its metabolic stability and prolonging its therapeutic effect. nih.gov Fluorine's high electronegativity can also significantly alter the electronic properties of the pyridine (B92270) ring, which can modulate the basicity (pKa) of the nitrogen atom and influence how the molecule interacts with its biological target. researchgate.netnih.gov

Placing a fluorine atom at the 6-position (ortho to the ring nitrogen) is a deliberate design choice. This substitution can lead to several advantageous effects:

Enhanced Potency: The powerful electron-withdrawing nature of fluorine can modify the charge distribution across the pyridine ring, potentially leading to stronger binding interactions with target proteins. researchgate.netmdpi.com

Improved Metabolic Stability: The 6-position can be susceptible to metabolic oxidation. The strong carbon-fluorine bond at this site can prevent this breakdown, leading to a longer half-life in the body. nih.govmdpi.com

Increased Lipophilicity: Fluorine substitution can increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve bioavailability. nih.gov

Conformational Control: The fluorine atom can exert a conformational bias on the molecule, locking it into a shape that is more favorable for binding to its target. researchgate.net

Studies on other fluorinated pyridines have shown that the position of the fluorine atom is critical for activity. For instance, in the drug Vericiguat, a fluorine atom on the pyridine ring was shown to provide superior pharmacokinetic properties compared to its non-fluorinated version. nih.gov

Significance of the 4 Hydroxyl and 2 Carboxamide Functionalities for Molecular Interactions

The hydroxyl (-OH) and carboxamide (-CONH2) groups at the 4- and 2-positions, respectively, are critical functional groups that equip 6-Fluoro-4-hydroxypyridine-2-carboxamide with the ability to form specific and strong interactions with biological targets.

The 4-hydroxyl group is a versatile functional group in drug design. hyphadiscovery.com

Hydrogen Bonding: It can act as both a hydrogen bond donor (via the hydrogen) and an acceptor (via the oxygen), allowing it to form strong, directional interactions within a protein's binding site. hyphadiscovery.com The presence of a hydroxyl group has been shown to be crucial for the activity of other heterocyclic compounds. nih.gov

pKa Modulation: The hydroxyl group can influence the acidity and basicity of the entire molecule, which affects its ionization state at physiological pH and, consequently, its solubility and ability to permeate membranes. hyphadiscovery.com

The 2-carboxamide (B11827560) group is a common feature in many drugs and is known for its robust hydrogen bonding capabilities.

Dual Hydrogen Bonding Role: The carboxamide group contains both hydrogen bond donors (the -NH2 protons) and an acceptor (the carbonyl oxygen), enabling it to form multiple, stabilizing hydrogen bonds with a biological target. smolecule.com

Bioisosteric Replacement: The carboxamide functionality can act as a bioisostere for a carboxylic acid group, mimicking its ability to interact with targets while often improving cell permeability and metabolic stability. nih.gov

| Functional Group | Position | Role in Molecular Interaction | Potential Effect |

| Fluorine | 6 | Electron withdrawal, steric effects | Enhanced potency, metabolic stability, bioavailability |

| Hydroxyl | 4 | Hydrogen bond donor/acceptor | Increased binding affinity, modulated solubility |

| Carboxamide | 2 | Hydrogen bond donor/acceptor, planar structure | Strong target binding, conformational stability |

Current Research Gaps and Prospective Investigations for 6 Fluoro 4 Hydroxypyridine 2 Carboxamide

Retrosynthetic Approaches for this compound

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For a polysubstituted molecule like this compound, several logical disconnections can be proposed.

A primary and common disconnection strategy targets the functional groups attached to the pyridine ring. This involves three main pathways:

Amide Disconnection: The most straightforward disconnection is at the C-N bond of the carboxamide, which simplifies the target molecule to 6-fluoro-4-hydroxypyridine-2-carboxylic acid (or its activated derivative) and ammonia (B1221849). This is a reliable transformation, as amide bond formation is one of the most well-established reactions in organic chemistry.

Functional Group Interconversion (FGI): The substituents on the ring can be traced back to other functional groups that are easier to install. For example, the C-4 hydroxyl group could be derived from a C-4 halo or amino group. The C-6 fluoro group could be installed via direct C-H fluorination or from a C-6 amino group via a Balz-Schiemann type reaction.

Pyridine Ring Disconnection: A more fundamental approach involves breaking the heterocyclic ring itself. This leads to acyclic or simpler cyclic precursors, which would then be used in a de novo synthesis to construct the pyridine core with the desired substituents already in place or in a latent form. This approach connects directly to the cyclization and multicomponent strategies discussed below.

These disconnections suggest that the synthesis can either proceed by building the functionalized pyridine ring from the ground up or by modifying a simpler pyridine derivative.

De Novo Synthesis Routes to the 6-Fluoro-4-hydroxypyridine Core

De novo synthesis involves the construction of the pyridine ring from acyclic precursors, offering a powerful way to control the substitution pattern from the outset.

Cyclization Reactions and Heterocycle Formation

The construction of pyridine rings through cyclization is a cornerstone of heterocyclic chemistry. acsgcipr.org Classic methods often involve the condensation of dicarbonyl compounds or their equivalents with a nitrogen source.

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated ketone (or ynone). By carefully selecting fluorinated and oxygenated starting materials, it is possible to construct a highly substituted pyridine ring.

Guareschi-Thorpe Reaction: This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone to form a 2-pyridone derivative. This is particularly relevant as the product contains a hydroxyl group (in its tautomeric form) and a nitrogen-containing substituent at C-2 that could potentially be converted to a carboxamide.

[3+3] Cyclization: Newer methods, such as the [3+3] cyclization reaction between active methylene (B1212753) isonitriles (like isocyanoacetate) and cyclopropenone, provide an efficient route to 4-hydroxypyridine (B47283) compounds under mild conditions. jlict.edu.cn

A critical aspect of these strategies is the incorporation of the fluorine atom, which can be achieved by using pre-fluorinated building blocks in the cyclization step.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. acsgcipr.orgnih.gov These reactions are advantageous due to their atom economy, reduced reaction times, and operational simplicity. nih.gov

The Hantzsch Pyridine Synthesis is a well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org To construct a precursor for this compound, a modified Hantzsch approach could be envisioned using carefully selected fluorinated and functionalized starting materials.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Citation |

| Hantzsch Synthesis | Aldehyde | β-Keto Ester (2 eq.) | Ammonia/Ammonium Acetate | - | 1,4-Dihydropyridine | wikipedia.org |

| Four-Component Pyridine Synthesis | Formylphenyl sulfonate | Ethyl cyanoacetate | Acetophenone derivative | Ammonium Acetate | Substituted Pyridine | nih.gov |

| Aza-Wittig/Diels-Alder | Aldehyde | α,β-Unsaturated acid | Push-pull enamine | - | Polysubstituted Pyridine | nih.gov |

Introduction and Functionalization of the Carboxamide Moiety at C-2

Introducing a carboxamide group at the C-2 position of a pyridine ring is a key transformation. This can be achieved either by functionalizing an existing C-H bond or by utilizing a pre-functionalized pyridine.

Direct C-H functionalization is an atom-economical approach. researchgate.netnih.govrsc.org The electron-deficient nature of the pyridine ring makes direct functionalization challenging, but several strategies have been developed. researchgate.netnih.govrsc.org One common approach is the activation of the pyridine ring via N-oxidation. The pyridine N-oxide activates the C-2 and C-6 positions towards functionalization. researchgate.netbeilstein-journals.org For instance, a copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters has been reported to synthesize 2-arylpyridines. beilstein-journals.org A similar strategy could be adapted for carboxamidation.

Alternatively, starting with a pre-functionalized pyridine, such as a 2-halopyridine, allows for well-established cross-coupling reactions. For example, pyridine-2-carboxamides can be prepared from 5-chloropyridine-2-carboxylic acid, which itself can be synthesized from 2,5-dichloropyridine. google.com The synthesis of chiral linear and macrocyclic pyridine carboxamides often starts from pyridine-2,6-dicarbonyl dichloride, highlighting the utility of carboxylic acid derivatives in forming the amide bond. nih.govmdpi.com

Selective Hydroxylation at C-4 and Fluorination at C-6 Methodologies

The regioselective introduction of hydroxyl and fluoro groups onto the pyridine ring requires precise control of reactivity.

The introduction of a hydroxyl group at the C-4 position can be challenging. One synthetic route involves the diazotization of 4-aminopyridine (B3432731) in an acidic solution, followed by hydrolysis of the resulting diazonium salt. guidechem.com Another approach involves the conversion of 4-chloropyridine (B1293800) under alkaline conditions. guidechem.com Syntheses starting from 1,3-diketones and ammonia can also yield substituted 4-hydroxypyridines. google.com

For fluorination, modern methods have enabled the direct and selective C-H fluorination of pyridines. A particularly effective method uses silver(II) fluoride (B91410) (AgF₂) to achieve site-selective fluorination of C-H bonds adjacent to the ring nitrogen (the C-2 and C-6 positions). nih.gov This reaction is notable for its mild conditions, broad applicability, and high regioselectivity, proceeding at ambient temperature within an hour. nih.govorgsyn.org The reaction is sensitive to moisture but not oxygen. orgsyn.org This method provides a powerful tool for the late-stage fluorination of complex pyridine-containing molecules. acs.org

| Method | Reagent | Position(s) Targeted | Key Features | Citations |

| C-H Fluorination | Silver(II) Fluoride (AgF₂) | C-2 / C-6 | Ambient temperature, rapid, high regioselectivity. | nih.govorgsyn.orgpkusz.edu.cn |

| Diazotization-Hydrolysis | NaNO₂ / H₂SO₄ then H₂O | C-4 (from 4-NH₂) | Classic method for installing -OH group. | guidechem.com |

| Halogenation of N-Oxide | POCl₃, SO₂Cl₂, etc. | C-2 / C-4 | Provides halo-pyridines for further substitution. | acs.org |

| Photochemical Rearrangement | UV Light (on N-Oxide) | C-3 | Metal-free valence isomerization to introduce -OH. | nih.govacs.org |

Regioselective Oxidation Techniques for Hydroxypyridines

Regioselective oxidation is a key strategy for introducing a hydroxyl group, often involving the pyridine N-oxide intermediate. The N-oxide group activates the pyridine ring, particularly at the C-2 and C-4 positions, for both electrophilic and nucleophilic attack.

A powerful method for accessing 2-halopyridines, which can be precursors to hydroxypyridines via nucleophilic substitution, is the halogenation of pyridine N-oxides using reagents like POCl₃ or SO₂Cl₂. acs.org This reaction proceeds under mild conditions and exhibits high regioselectivity, often favoring the C-2 position. acs.org

More advanced techniques involve the photochemical valence isomerization of pyridine N-oxides. Irradiation with UV light can induce the N-oxide to rearrange through highly strained intermediates like oxaziridines, ultimately leading to the formation of hydroxypyridines. acs.orgthieme-connect.de While this method has been shown to be particularly effective for C-3 hydroxylation, variations in substrates and conditions can influence the regiochemical outcome. nih.govacs.orgthieme-connect.dethieme-connect.comresearchgate.net This metal-free approach is compatible with a diverse array of functional groups, making it suitable for late-stage functionalization. nih.govacs.org

Fluorination Methodologies for Pyridine Derivatives

The introduction of a fluorine atom onto a pyridine ring is a critical step in the synthesis of many pharmaceutical compounds, including this compound. The methods for fluorination are diverse, generally falling into electrophilic, nucleophilic, and other specialized categories. The choice of method often depends on the desired regioselectivity and the nature of the substituents already present on the pyridine ring.

One established method involves the use of elemental fluorine. For instance, selective fluorination to produce 2-fluoro-derivatives of pyridine and quinoline (B57606) can be achieved at room temperature by using mixtures of elemental fluorine and iodine. rsc.org This process is believed to proceed through the formation of an N-iodo-heterocyclic intermediate, which is then attacked by a fluoride ion. rsc.org

Electrophilic fluorinating agents are also commonly employed. Reagents like Selectfluor® can be used for the direct fluorination of pyridine derivatives. For example, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® yields fluorinated 3,6-dihydropyridines, which can subsequently be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride. nih.gov

A more recent strategy involves the temporary dearomatization of the pyridine ring. This approach makes the otherwise inert pyridine ring susceptible to reaction with reagents containing difluoromethyl groups, allowing for precise, site-selective introduction of these groups at either the meta- or para-position relative to the ring's nitrogen atom. uni-muenster.de This method is advantageous as it can be performed with inexpensive, commercially available reagents and can be applied late in a synthetic sequence to modify complex pyridine-containing molecules. uni-muenster.de

The following table summarizes key fluorination reagents and their applications in pyridine synthesis.

| Fluorinating Agent/Method | Description | Typical Position of Fluorination | Reference |

| Elemental Fluorine-Iodine | Involves in-situ formation of an iodonium (B1229267) and fluoride source for reaction with the pyridine ring. | 2-position | rsc.org |

| Selectfluor® | An electrophilic fluorinating agent used for direct fluorination of activated pyridine systems like dihydropyridines. | Varies based on substrate | nih.gov |

| Temporary Dearomatization | A strategy to activate the pyridine ring for reaction with fluorinating reagents, allowing for high regioselectivity. | Meta or Para position | uni-muenster.de |

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to reduce environmental impact and improve efficiency. nih.gov These strategies focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govresearchgate.net

Key green approaches applicable to pyridine synthesis include:

Multicomponent One-Pot Reactions: These reactions combine multiple starting materials in a single vessel to form the final product, reducing the need for intermediate purification steps, minimizing solvent waste, and saving time. nih.govresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govacs.org

Green Catalysts: There is a growing interest in using eco-friendly and reusable catalysts. Examples include iron catalysts (e.g., FeCl3) for cyclization reactions and activated fly ash, a waste product, which has been shown to be an efficient catalyst for synthesizing imidazo[1,2-a]pyridines. bhu.ac.inrsc.org

Environmentally Friendly Solvents: The replacement of hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a core principle of green chemistry. bhu.ac.inrsc.org Some reactions can even be performed under solvent-free conditions. nih.gov

Use of Renewable Feedstocks: Research has explored the synthesis of pyridine bases from renewable resources like glycerol (B35011), a byproduct of biodiesel production. researchgate.net This involves the catalytic dehydration of glycerol to acrolein, which then reacts with ammonia to form pyridines. researchgate.net

The table below compares conventional and green synthesis methods for pyridine derivatives.

| Feature | Conventional Synthesis | Green Synthesis Approach | Reference |

| Reaction Steps | Often multi-step with isolation of intermediates | One-pot, multi-component reactions | nih.govresearchgate.net |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic production | nih.govnih.gov |

| Catalysts | Often use transition metal catalysts or hazardous reagents | Reusable, eco-friendly catalysts (e.g., fly ash, iron salts) | bhu.ac.inrsc.org |

| Solvents | Often rely on hazardous or volatile organic solvents | Benign solvents (water, ethanol) or solvent-free conditions | nih.govbhu.ac.in |

| Starting Materials | Typically petroleum-derived aldehydes | Renewable feedstocks (e.g., glycerol) | researchgate.net |

Purification Techniques and Yield Optimization in this compound Synthesis

The successful synthesis of this compound depends heavily on effective purification methods to achieve the high purity required for its applications and on strategies to maximize the reaction yield.

Purification Techniques: The purification of pyridine derivatives often requires a combination of techniques to remove unreacted starting materials, byproducts, and residual solvents. Common impurities in pyridine compounds include water and homologous amines like picolines. lookchem.com

Standard purification methods include:

Drying: As pyridine is hygroscopic, drying agents such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), calcium oxide (CaO), or molecular sieves are used to remove water, followed by fractional distillation. lookchem.com

Acid/Base Extraction: If pyridine is used as a solvent, it can be removed from a reaction mixture by washing the organic layer with a dilute aqueous acid solution (e.g., HCl), which converts the pyridine to its water-soluble pyridinium (B92312) salt. researchgate.net Similarly, washing with a saturated aqueous copper sulfate (B86663) (CuSO4) solution is effective, as pyridine forms a complex that remains in the aqueous layer. researchgate.net

Crystallization/Recrystallization: This is a fundamental technique for purifying solid products. For pyridine derivatives, crystallization can sometimes be induced by forming salts, such as with oxalic acid or zinc chloride (ZnCl2), which can then be isolated and converted back to the pure pyridine compound. lookchem.com

Chromatography: For complex mixtures or to achieve very high purity, chromatographic techniques are employed. These can range from column chromatography to more advanced methods like High-Performance Liquid Chromatography (HPLC). Affinity chromatography has also been used for the specific separation of pyridine nucleotide-linked enzymes. nih.gov

Yield Optimization: Maximizing the yield of the desired product is a primary goal in chemical synthesis. For pyridine derivatives, yields can be difficult to optimize due to the stability of the pyridine ring and potential side reactions. vcu.edu

Strategies for yield optimization include:

Control of Reaction Conditions: Careful optimization of parameters such as temperature, reaction time, and the order of reagent addition is crucial.

Catalyst Selection: The choice of catalyst can dramatically influence reaction rate and selectivity, thereby improving the yield of the target product.

Stoichiometry and Reagent Purity: Using the correct molar ratios of reactants and ensuring high purity of starting materials can prevent side reactions and increase the conversion to the desired product. nbinno.com

Removal of Water: In reactions sensitive to water, the incorporation of a dehydrating agent can prevent unwanted side reactions, such as the dimerization of starting materials. This strategy has been shown to increase yields in the synthesis of certain pyridines from 58% to as high as 92%. vcu.edu

Process Technology: The use of modern reaction technologies, such as continuous flow reactors, can offer better control over reaction parameters, leading to higher yields and purity compared to traditional batch processes. A five-step batch process for a pyridine derivative was converted to a single continuous step, improving the yield and significantly reducing production costs. vcu.edu

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

No published ¹H or ¹³C NMR spectra for this compound could be located. A complete assignment of chemical shifts and coupling constants is therefore not possible.

Single-Crystal X-ray Diffraction Analysis of Solid-State Conformation

There is no available crystallographic information for this compound in crystallographic databases. Consequently, a discussion of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions based on experimental data, cannot be conducted.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, has not been reported in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Experimentally obtained IR and Raman spectra for this compound are not available. An analysis of its vibrational modes remains speculative without this data.

Conformational Dynamics and Tautomerism Studies in Solution and Gas Phase

While the tautomerism of 4-hydroxypyridine to its pyridone form is a well-documented phenomenon, specific studies on the conformational dynamics and tautomeric equilibrium of this compound in solution or the gas phase have not been found. The presence of the fluoro and carboxamide substituents would influence this equilibrium, but without experimental or computational studies on this specific molecule, any discussion would be conjectural.

Identification and Characterization of Putative Biological Targets

The initial step in understanding the mechanism of action for a compound like this compound involves identifying its biological targets, which could be enzymes, receptors, or nucleic acids. The multifunctional structure of this compound, featuring a pyridine ring, and amino, hydroxyl, and carboxylic acid groups, suggests its potential to interact with a variety of biological macromolecules. These interactions are often driven by the formation of hydrogen bonds and potential chelation with metal ions, which can influence the structure and function of these biological targets.

For structurally related compounds, various biological targets have been identified. For instance, certain metal-based complexes containing pyridine derivatives have been shown to target DNA, mitochondria, enzymes, and other proteins. The specific biological targets for copper(II)-based complexes, for example, are dependent on their chemical structures and the geometry around the metal centers.

Enzyme Inhibition Kinetics and Mechanism of Action

Once a biological target, such as an enzyme, is identified, the next step is to characterize the nature of the inhibition. Enzyme inhibition studies determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This is typically achieved by measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations.

The mechanism of action for enzyme inhibitors can vary. For example, some hydroxypyridone derivatives have been investigated as inhibitors of metalloenzymes, where they can chelate the metal cofactor essential for the enzyme's catalytic activity. The inhibition kinetics for these compounds would reveal how they interfere with the enzyme's function.

Ligand-Target Binding Thermodynamics and Allosteric Modulation Studies

Understanding the thermodynamics of how a ligand binds to its target is crucial for drug design and optimization. Techniques like Isothermal Titration Calorimetry (ITC) are used to measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy of binding (ΔG) and thus the binding affinity. These parameters provide insight into the forces driving the interaction.

Allosteric modulation is another important aspect to investigate. An allosteric modulator binds to a site on the target protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Studies on allosteric modulators for various receptors, such as G protein-coupled receptors (GPCRs), have shown that this can be a promising therapeutic strategy.

Probing Specific Molecular Recognition Elements and Interaction Modes

The specific molecular interactions between a ligand and its target are key to its potency and selectivity. These interactions can include hydrogen bonding, π-stacking, hydrophobic interactions, and electrostatic interactions. The pyridine ring in this compound suggests the potential for π-stacking interactions with aromatic residues in a protein's binding site. The hydroxyl and carboxamide groups are prime candidates for forming hydrogen bonds.

Computational methods, such as molecular docking and quantum chemistry calculations, are invaluable tools for predicting and analyzing these interactions at an atomic level. These studies can help to decipher the key non-bonded interaction modes that govern ligand recognition within a binding site.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Fluoro 4 Hydroxypyridine 2 Carboxamide Analogs

Rational Design and Synthesis of 6-Fluoro-4-hydroxypyridine-2-carboxamide Derivatives

The rational design of bioactive molecules involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic profiles. mdpi.com For the this compound scaffold, this process targets three primary components: the pyridine (B92270) ring, the 4-hydroxyl group, and the 2-carboxamide (B11827560) moiety. Synthesis of such derivatives often involves multi-step processes, starting with functionalized pyridine precursors, followed by reactions such as condensation of acid chlorides with amines to form the carboxamide linkage. mdpi.comnih.gov

Systematic Modifications on the Pyridine Ring (e.g., other halogens, alkyl groups)

Modifications to the pyridine ring are a key strategy to modulate the biological activity of pyridine derivatives. researchgate.net The electronic properties of the ring and its substituents significantly influence molecular interactions.

Halogen Substitution: The fluorine atom at the 6-position of the parent compound is a critical feature. Fluorine's high electronegativity can alter the electronic distribution of the pyridine ring, affecting its pKa and interaction with biological targets. rsc.orgnih.gov SAR studies on related heterocyclic compounds often explore the replacement of fluorine with other halogens (Cl, Br) or the introduction of additional halogen atoms. nih.gov Generally, the nature and position of halogen substituents can profoundly impact biological activity. For instance, in some pyridine series, halogen atoms have been associated with lower antiproliferative activity, suggesting that their electron-withdrawing effects must be carefully balanced. nih.gov

Alkyl Group Substitution: Introducing small alkyl groups (e.g., methyl, ethyl) at available positions on the pyridine ring can probe steric tolerance and explore hydrophobic interactions within a target's binding site. However, studies on some classes of pyridine derivatives have shown that the presence of bulky groups can decrease biological activity, indicating that steric hindrance can be a limiting factor. nih.gov

The following table summarizes hypothetical SAR trends for pyridine ring modifications based on general principles observed in related compound series.

| Modification on Pyridine Ring | Rationale | Anticipated Impact on Activity |

| Replace 6-F with 6-Cl or 6-Br | Modulate electronics and sterics | Activity may decrease due to increased steric bulk. nih.gov |

| Add methyl group at C3 or C5 | Probe for hydrophobic pockets | Potentially increase or decrease activity depending on steric fit. |

| Add electron-donating group (e.g., -NH₂) | Alter ring's electronic character | May enhance hydrogen bonding but significantly changes electronics. |

| Add electron-withdrawing group (e.g., -CN) | Alter ring's electronic character | Can mimic hydrogen-bond acceptor ability of pyridine nitrogen. researchgate.net |

Exploration of Substituent Effects on the 4-Hydroxyl Group

The 4-hydroxyl group is a pivotal functional group, capable of acting as both a hydrogen bond donor and acceptor. In many heterocyclic inhibitors, hydroxyl groups are essential for binding to enzymatic targets. nih.gov

Alkylation and Acylation: Converting the hydroxyl group to a methoxy (B1213986) (-OCH₃) or an ester group removes its hydrogen-bond donating ability and increases lipophilicity. In SAR studies of other pyridine derivatives, replacing a hydroxyl with a methoxy group has been shown to significantly alter biological activity, sometimes increasing and sometimes decreasing it depending on the specific target interactions. nih.gov

Bioisosteric Replacement: The hydroxyl group can be replaced by bioisosteres such as an amino (-NH₂) group. This maintains hydrogen-bonding capabilities but alters the electronic and acid-base properties of the scaffold. estranky.sk Such substitutions are a common strategy to fine-tune interactions with biological targets.

Variational Studies on the Carboxamide Moiety and N-Substitution

The carboxamide group at the 2-position is a key structural feature, providing a hydrogen bond donor (N-H) and acceptor (C=O). Its presence is often crucial for anchoring the molecule to its biological target through hydrogen bonds. nih.gov

N-Substitution: The primary amide (-CONH₂) can be systematically modified to secondary or tertiary amides by introducing substituents on the nitrogen atom. The nature of the N-substituent (e.g., alkyl, aryl, heterocyclic) can drastically influence activity by introducing new steric and electronic interactions. mdpi.com For instance, in other heterocyclic carboxamides, N-phenyl substitution has been shown to be critical for certain biological activities. nih.gov

Moiety Shift: The importance of the carboxamide's position has been demonstrated in related scaffolds like indole (B1671886) carboxamides, where shifting the moiety from one position to another led to a reduction in activity, highlighting the precise geometry required for effective binding. nih.gov

The table below outlines potential modifications to the carboxamide group and their rationale.

| Modification on Carboxamide | Rationale | Anticipated Impact on Activity |

| N-methylation (-CONHCH₃) | Increase lipophilicity, remove one H-bond donor | May decrease activity if both N-H donors are required for binding. |

| N-phenylation (-CONHPh) | Introduce potential for π-stacking interactions | Can significantly enhance activity if a hydrophobic pocket is present. mdpi.com |

| Replacement with ester or ketone | Remove H-bond donating ability | Typically reduces activity if H-bonding is critical. |

| Replacement with bioisosteres (e.g., tetrazole) | Mimic acidic proton and H-bonding features | Can improve metabolic stability and cell permeability. |

Elucidation of Key Pharmacophoric Features and Bioisosteric Replacements

A pharmacophore model for this compound analogs would likely include several key features based on its structure and data from related molecules. tandfonline.com

Key Pharmacophoric Features:

Hydrogen Bond Acceptors: The pyridine nitrogen, the 4-hydroxyl oxygen, and the carboxamide oxygen.

Hydrogen Bond Donors: The 4-hydroxyl group and the -NH₂ of the carboxamide.

Aromatic/Heterocyclic Ring: The pyridine core, which can engage in π-stacking interactions.

Computational studies on similar pyridine-3-carboxamide (B1143946) derivatives have identified pharmacophore models consisting of hydrogen bond acceptors, hydrogen bond donors, and an aromatic ring as essential for inhibitory activity. tandfonline.comtandfonline.com

Bioisosteric Replacements: Bioisosterism is a key strategy in drug design used to improve properties while retaining biological activity. estranky.sk

Pyridine Ring: The pyridine ring itself can be considered a bioisostere of a benzene (B151609) ring, with the nitrogen atom adding polarity and hydrogen bonding capability. ajrconline.org In some contexts, a pyridine ring can be replaced by other heterocycles or even a benzonitrile (B105546) group, where the nitrile mimics the hydrogen-bond accepting property of the pyridine nitrogen. researchgate.net

4-Hydroxyl Group: Classical bioisosteres include -NH₂ and -SH groups. estranky.sk

Carboxamide Group: This group can be replaced by other moieties like sulfonamides or reverse amides to alter chemical properties while maintaining key interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational method that correlates the chemical structure of compounds with their biological activity to create predictive models. nih.gov For pyridine derivatives, QSAR models have been successfully developed to predict activities ranging from anticancer to antimicrobial. chemrevlett.comresearchgate.net

A typical 3D-QSAR study involves building models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These models generate contour maps that visualize regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. For example, a QSAR model for pyridine-3-carboxamide-6-yl-urea derivatives revealed key structural features responsible for their inhibitory activity. tandfonline.comtandfonline.com

For this compound analogs, a QSAR model would likely identify the importance of:

Electronic parameters: The electronegative fluorine and hydroxyl groups would significantly influence the electrostatic fields in a CoMFA/CoMSIA model.

Steric parameters: The model would define the optimal size for substituents on the pyridine ring and the carboxamide nitrogen.

Lipophilicity (LogP): This parameter is often a key descriptor in QSAR equations for pyridine derivatives, indicating the importance of hydrophobicity for activity. researchgate.net

The predictive power of a QSAR model allows for the virtual screening and design of new, more potent analogs before their synthesis, accelerating the drug discovery process. chemrevlett.com

Structure-Property Relationship (SPR) Analysis for Advanced Chemical Properties

SPR studies investigate how a molecule's structure influences its chemical properties, such as reactivity and stability. nih.gov For this compound, the interplay of its functional groups dictates its chemical behavior.

Computational Chemistry and Molecular Modeling of 6 Fluoro 4 Hydroxypyridine 2 Carboxamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure of a molecule. For 6-Fluoro-4-hydroxypyridine-2-carboxamide, DFT studies would provide a detailed understanding of its molecular geometry, electron distribution, and orbital energies.

Key Applications and Potential Findings:

Molecular Geometry Optimization: QM calculations can predict the most stable three-dimensional conformation of the molecule, providing precise bond lengths and angles.

Electronic Properties: The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Electrostatic Potential Maps: These maps visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, this would reveal the most likely sites for hydrogen bonding and other intermolecular interactions, which are critical for binding to biological targets.

Reactivity Descriptors: Parameters such as hardness, softness, and electrophilicity can be derived from QM calculations, offering quantitative measures of the molecule's reactivity. These descriptors are valuable in predicting how the molecule might interact with biological macromolecules.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Sampling

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its behavior in a biological environment, particularly when bound to a protein target.

Key Applications and Potential Findings:

Conformational Sampling: MD simulations can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable shapes it can adopt in solution or within a binding site. researchgate.net This is crucial as the biological activity of a molecule is often dependent on its conformation.

Ligand-Target Complex Stability: By simulating the this compound molecule in complex with a putative protein target, MD can assess the stability of the interaction over time. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate stability. A stable RMSD suggests a durable binding interaction. nih.gov

Interaction Analysis: Throughout the simulation, the specific interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, can be tracked. This provides a dynamic view of the binding, highlighting the key residues responsible for holding the ligand in place.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand-target complex, offering a quantitative measure of binding affinity.

Molecular Docking Studies for Putative Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Key Applications and Potential Findings:

Binding Pose Prediction: Docking algorithms can screen various possible orientations of this compound within a protein's active site and rank them based on a scoring function. This provides a static snapshot of the most likely binding mode.

Identification of Key Interactions: The predicted binding pose reveals crucial intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the protein's amino acid residues. For instance, the hydroxyl and carboxamide groups of the molecule are likely candidates for forming hydrogen bonds.

Binding Affinity Estimation: The scoring functions used in docking provide an estimation of the binding affinity, often expressed as a docking score or binding energy. While not as accurate as experimental methods, these scores are useful for ranking and prioritizing potential drug candidates. Studies on substituted pyridine (B92270) carboxamide derivatives have successfully used molecular docking to identify potent inhibitors for various protein targets. nih.gov

A hypothetical docking study of this compound into a kinase active site, for example, might show the pyridine nitrogen acting as a hydrogen bond acceptor with a backbone amide, and the carboxamide group forming hydrogen bonds with catalytic residues.

Virtual Screening and De Novo Ligand Design Based on this compound Scaffolds

The core structure, or scaffold, of this compound can serve as a starting point for the discovery of novel and more potent compounds through virtual screening and de novo design.

Key Applications and Potential Findings:

Pharmacophore-Based Screening: A pharmacophore model can be generated based on the key chemical features of this compound that are essential for its biological activity. This model, which includes features like hydrogen bond donors, acceptors, and aromatic rings, can then be used to search large chemical databases for other molecules that match these features. nih.gov

Scaffold Hopping: This technique involves searching for new molecular scaffolds that can mimic the key interactions of the original molecule but have a different core structure. This is useful for exploring novel chemical space and identifying compounds with improved properties.

Fragment-Based and De Novo Design: In de novo design, computational algorithms build novel molecules from scratch or by combining smaller molecular fragments within the constraints of a protein's active site. The this compound scaffold could be used as a primary fragment to which other chemical moieties are added to optimize binding affinity and other properties.

In Silico Predictive ADMET Profiling (Computational prediction only)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the drug-like properties of a compound. Various computational tools, such as SwissADME and pkCSM, are available for these predictions. figshare.comnih.gov Below is a predictive ADMET profile for a representative molecule from this class.

Table 1: Predicted ADMET Properties of a Representative Hydroxypyridine Carboxamide

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Good |

| LogP (Lipophilicity) | 1.0 - 3.0 | Optimal | |

| H-bond Donors | 2 | Good | |

| H-bond Acceptors | 4 | Good | |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good cell permeability | |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed orally |

| BBB Permeant | No | Low risk of CNS side effects | |

| P-gp Substrate | No | Low risk of efflux | |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Drug-like |

| Bioavailability Score | 0.55 | Good | |

| Medicinal Chemistry | PAINS (Pan Assay Interference Compounds) | 0 Alerts | Unlikely to be a frequent hitter |

Note: These are predictive values for a representative molecule of the this compound class and should be confirmed by experimental studies.

Machine Learning Applications in this compound Analog Discovery

Machine learning (ML) is increasingly being used to accelerate the discovery of new drug candidates. ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, unseen molecules.

Key Applications and Potential Findings:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that correlate the structural features of a series of analogs of this compound with their biological activity. These models can then be used to predict the activity of newly designed analogs, guiding the selection of the most promising candidates for synthesis.

Generative Models: Advanced ML techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on libraries of known active molecules to generate novel chemical structures that are likely to be active. These models could be used to explore the chemical space around the this compound scaffold to design novel analogs with improved properties.

Predictive Modeling for ADMET: Machine learning models are also extensively used to predict ADMET properties with increasing accuracy, helping to filter out compounds with undesirable pharmacokinetic or toxicity profiles early in the discovery process.

While specific machine learning models for this compound analog discovery have not been reported, the general applicability of these methods holds great promise for the optimization of this chemical series.

Advanced Analytical Methodologies for Research Oriented Quantification and Detection of 6 Fluoro 4 Hydroxypyridine 2 Carboxamide

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 6-Fluoro-4-hydroxypyridine-2-carboxamide. A reverse-phase HPLC (RP-HPLC) method is particularly suitable for this polar aromatic compound. hplc.eusielc.com The principle involves a non-polar stationary phase and a polar mobile phase, causing more polar compounds to elute earlier.

For purity assessment and reaction monitoring, a gradient elution method would be optimal. This allows for the effective separation of the main compound from potential starting materials, intermediates, and degradation products within a reasonable timeframe. scispace.com

Illustrative HPLC Method Parameters:

Column: C18 bonded silica (B1680970) column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: Start at 5% B, increasing to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV-Vis Diode Array Detector (DAD) at a wavelength determined by the compound's maximum absorbance (e.g., 270 nm).

Column Temperature: 30 °C.

This method allows for the separation of the target compound from impurities. Purity is determined by calculating the peak area percentage of the main analyte relative to the total area of all observed peaks. For reaction monitoring, aliquots of the reaction mixture can be injected at various time points to track the consumption of reactants and the formation of the product.

Table 1: Illustrative HPLC Data for Purity Analysis

| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.1 | 15,430 | 0.31 | Impurity A |

| 2 | 4.5 | 8,970 | 0.18 | Impurity B |

| 3 | 8.2 | 4,950,600 | 99.51 | This compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and amide functional groups, is non-volatile and prone to thermal degradation. libretexts.org Therefore, derivatization is required to increase its volatility and thermal stability. phenomenex.comnumberanalytics.com

A common derivatization method is silylation, where active hydrogens in the -OH and -NH2 groups are replaced by a trimethylsilyl (B98337) (TMS) group. unina.ityoutube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create the TMS-derivative of the molecule. sigmaaldrich.com

Illustrative GC-MS Analysis Steps:

Derivatization: The sample is dried and reacted with BSTFA in an aprotic solvent at an elevated temperature (e.g., 70 °C for 30 minutes).

Injection: The derivatized sample is injected into the GC.

Separation: The derivative is separated from other components on a non-polar capillary column (e.g., DB-5ms).

Detection: The eluted compound is fragmented by electron ionization (EI) in the mass spectrometer, producing a characteristic mass spectrum for identification.

The resulting mass spectrum provides a molecular fingerprint, allowing for unambiguous identification based on the fragmentation pattern.

Table 2: Hypothetical Mass Fragments for TMS-Derivatized this compound

| Mass-to-Charge Ratio (m/z) | Possible Fragment Identity |

|---|---|

| 300 | [M]+ (Molecular ion of di-TMS derivative) |

| 285 | [M-CH3]+ (Loss of a methyl group from a TMS moiety) |

| 73 | [Si(CH3)3]+ (Characteristic trimethylsilyl fragment) |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it an excellent alternative or complementary technique to HPLC. europeanpharmaceuticalreview.compsu.edu The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio in an electric field. nih.govijnrd.org Given that this compound is an ionizable compound, CZE is well-suited for its analysis. ncfinternational.it

The separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE) buffer. The pH of the BGE is crucial as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF).

Illustrative CZE Method Parameters:

Capillary: Fused silica, 50 µm internal diameter, 50 cm total length.

Background Electrolyte (BGE): 25 mM Sodium phosphate (B84403) buffer, pH 7.0.

Voltage: 20 kV.

Temperature: 25 °C.

Injection: Hydrodynamic injection (50 mbar for 5 seconds).

Detection: UV detection at 270 nm.

This technique can resolve the target compound from closely related impurities that might be difficult to separate by HPLC.

Table 3: Illustrative CZE Separation of this compound and a Potential Impurity

| Analyte | Migration Time (min) | Relative Purity (%) |

|---|---|---|

| Isomeric Impurity | 5.8 | 0.25 |

| This compound | 6.2 | 99.75 |

Spectroscopic Techniques for Quantitative Analysis in Biological Matrices

Quantifying this compound in biological matrices like cell culture media or in vitro assay solutions requires sensitive and selective methods. UV-Vis spectrophotometry and fluorescence spectroscopy are valuable tools for this purpose.

UV-Vis Spectrophotometry: This technique is based on the principle that the compound absorbs light at a specific wavelength. A calibration curve is constructed by measuring the absorbance of a series of standards of known concentrations. The concentration of the compound in an unknown sample can then be determined from this curve. For biological matrices, sample preparation (e.g., protein precipitation followed by centrifugation) is often necessary to remove interferences. nih.gov

Fluorescence Spectroscopy: For compounds that fluoresce, this method offers higher sensitivity and selectivity than UV-Vis absorption. Many fluoro-aromatic compounds exhibit intrinsic fluorescence. acs.orgscience.gov The analysis involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted light is proportional to the concentration. The presence of the fluorine atom may enhance the fluorescence quantum yield of the molecule. mdpi.commdpi.com

Table 4: Example Calibration Data for UV-Vis Quantification in Cell Culture Media

| Concentration (µg/mL) | Absorbance at 270 nm (AU) |

|---|---|

| 1.0 | 0.052 |

| 2.5 | 0.130 |

| 5.0 | 0.261 |

| 10.0 | 0.525 |

| 20.0 | 1.048 |

A linear regression of this data would yield a calibration curve for determining unknown concentrations.

Radiochemical Synthesis and Detection for Ligand Binding Studies

For ligand binding studies, which are crucial for understanding the interaction of a compound with its biological target (e.g., a receptor or enzyme), radiolabeling is the gold standard. giffordbioscience.comoncodesign-services.com This involves synthesizing the compound with a radioactive isotope, such as Tritium (³H) or Carbon-14 (¹⁴C).

Radiochemical Synthesis: A precursor in the synthetic route of this compound would be prepared containing the desired isotope. For example, a tritiated precursor could be used, leading to the final radiolabeled compound, [³H]-6-Fluoro-4-hydroxypyridine-2-carboxamide. The specific activity (radioactivity per mole of compound) must be determined accurately. nih.gov

Detection in Ligand Binding Assays: In a typical assay, the radiolabeled ligand is incubated with a biological preparation containing the target receptor. After reaching equilibrium, the bound radioligand is separated from the unbound (free) radioligand, usually by rapid filtration. nih.gov The amount of radioactivity trapped on the filter, representing the bound ligand, is then quantified using a liquid scintillation counter. tandfonline.comwikipedia.orgrevvity.com This technique measures the light photons emitted when the radioactive particles interact with a scintillant in the counting cocktail. revvity.com

Table 5: Illustrative Data from a Competitive Ligand Binding Assay

| Concentration of Unlabeled Competitor (nM) | Bound [³H]-Ligand (DPM*) | % Inhibition |

|---|---|---|

| 0 (Total Binding) | 15,200 | 0 |

| 0.1 | 14,150 | 7 |

| 1.0 | 11,850 | 22 |

| 10.0 | 7,450 | 51 |

| 100.0 | 2,900 | 81 |

| 1000.0 | 1,100 | 93 |

| Non-specific Binding | 950 | - |

*DPM: Disintegrations Per Minute

Preclinical Biological Evaluation of 6 Fluoro 4 Hydroxypyridine 2 Carboxamide in in Vitro and in Vivo Models Mechanistic Focus

In Vitro Enzyme Assays for Direct Target Inhibition

Comprehensive literature searches did not yield specific data regarding the direct target inhibition of enzymes by 6-Fluoro-4-hydroxypyridine-2-carboxamide. Information on its inhibitory constants (Ki), IC50 values, or the kinetics of its interaction with specific protein targets is not publicly available in the reviewed scientific literature. Therefore, a quantitative assessment of its potency and selectivity against a panel of enzymes cannot be provided at this time.

Cell-Based Assays for Pathway Modulation and Phenotypic Screening

Cellular Target Engagement Studies

There is currently no published research detailing cellular target engagement studies for this compound. Methodologies such as the cellular thermal shift assay (CETSA), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) have not been reported in the context of this specific compound to confirm its interaction with intracellular targets.

Functional Cellular Responses (e.g., reporter gene assays, protein modulation)

Specific data from functional cellular response assays for this compound are not available in the current body of scientific literature. There are no reports on its effects on reporter gene expression, downstream protein phosphorylation, or other markers of cellular pathway modulation that would typically be used to elucidate its mechanism of action at a cellular level.

In Vivo Mechanistic Proof-of-Concept Studies in Model Organisms (e.g., microbial, invertebrate, rodent models)

Pharmacodynamic Marker Analysis in Preclinical Models

No in vivo studies detailing the analysis of pharmacodynamic markers following the administration of this compound in preclinical models have been published. Consequently, there is no information on the dose-response relationship or the time course of the compound's effect on its putative biological target in a whole-organism context.

Target Occupancy Studies in Animal Models

Information regarding in vivo target occupancy of this compound is not present in the available scientific literature. Techniques such as positron emission tomography (PET) or ex vivo tissue analysis to determine the extent and duration of target binding in animal models have not been reported for this compound.

Pathway Perturbation Analysis in Whole Organisms

Comprehensive searches of scientific literature and biomedical databases did not yield specific studies detailing the in vivo pathway perturbation analysis of this compound. Research on the direct effects and mechanistic pathways of this specific compound in whole organisms has not been published. Therefore, no data is available to be presented in this section.

Selectivity Profiling Against Off-Targets (Mechanistic understanding only)

Information regarding the selectivity profiling of this compound against off-targets is not available in the public domain. Studies detailing the screening of this compound against a panel of receptors, enzymes, or other potential off-targets to understand its mechanistic specificity have not been reported. Consequently, no data can be provided for this section.

Advanced Research Applications of 6 Fluoro 4 Hydroxypyridine 2 Carboxamide As a Chemical Probe or Tool

Development of Affinity Probes for Proteomic Target Identification

Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics method used to identify the direct protein targets of small molecules within a complex biological sample. magtechjournal.com This technique relies on the design of specialized chemical probes derived from a bioactive molecule. For 6-Fluoro-4-hydroxypyridine-2-carboxamide, its structure is amenable to modification to create such probes.

The development process involves synthetically incorporating three key components: the parent molecule (which provides target affinity), a flexible linker, and a reporter tag. The reporter can be a biotin group for affinity purification or a fluorescent dye for imaging. Alternatively, a photoreactive group can be incorporated to create a photoaffinity probe, which covalently crosslinks to the target protein upon UV irradiation, allowing for more stringent purification. nih.gov The goal is to create a probe that retains the biological activity of the parent compound while enabling the isolation and subsequent identification (typically by mass spectrometry) of its binding partners.

The pyridine (B92270), hydroxyl, and carboxamide moieties are crucial for molecular interactions, and strategic placement of the linker is essential to avoid disrupting these key binding determinants. By using such a probe, researchers can systematically "fish" for the cellular targets of this compound, providing crucial insights into its mechanism of action.

Table 1: Hypothetical Design of an Affinity Probe Based on this compound

| Component | Function | Example Moiety | Rationale for Integration |

|---|---|---|---|

| Recognition Element | Binds to the target protein(s) | This compound | The core scaffold responsible for the molecule's biological activity and binding affinity. |

| Linker | Spatially separates the recognition element from the reporter tag to minimize steric hindrance | Polyethylene glycol (PEG) or alkyl chain | Provides flexibility and ensures the reporter tag is accessible for detection/purification without disrupting target binding. |

| Reporter Tag | Enables detection and isolation of the probe-protein complex | Biotin | Allows for strong and specific capture of the probe-protein complex on streptavidin-coated beads for subsequent proteomic analysis. |

Application as a Reference Standard for Analog Synthesis and Biological Assay Development

In medicinal chemistry, a reference standard is a well-characterized compound used as a benchmark for quality control and comparative analysis. This compound serves as an ideal reference standard for two critical research activities: the synthesis of new analogs and the development of robust biological assays.

During analog synthesis, chemists create a library of related compounds by systematically modifying the parent structure. acs.org These modifications aim to explore the structure-activity relationship (SAR), optimizing properties like potency, selectivity, and metabolic stability. This compound acts as the benchmark (or parent compound) against which all new analogs are compared. For example, replacing the fluorine atom with other halogens or modifying the carboxamide group would generate new molecules whose activity is measured relative to the original.

In biological assay development, the compound can be used as a positive control to validate the assay's performance. For instance, in an enzyme inhibition assay designed to find new inhibitors, this compound could be used to confirm that the assay can reliably detect inhibitory activity. nih.gov Its consistent performance provides confidence in the results obtained for novel test compounds.

Table 2: Use as a Reference Standard for SAR Studies

| Position of Modification | Original Group | Potential New Group | Purpose of Modification |

|---|---|---|---|

| Pyridine Ring C6 | Fluoro (-F) | Chloro (-Cl), Methyl (-CH₃) | To investigate the role of electronegativity and steric bulk at this position on target binding. |

| Pyridine Ring C4 | Hydroxyl (-OH) | Methoxy (B1213986) (-OCH₃), Amino (-NH₂) | To probe the importance of the hydrogen bond donating/accepting capability of the hydroxypyridinone core. |

| Pyridine Ring C2 | Carboxamide (-CONH₂) | Carboxylic acid (-COOH), Ester (-COOR) | To assess the contribution of the carboxamide's hydrogen bonding and charge distribution to biological activity. |

Utilization in High-Throughput Screening for Novel Biological Pathways

High-throughput screening (HTS) is a drug discovery process that uses automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.gov While this compound may have a known or hypothesized target, its inclusion in large-scale HTS campaigns can uncover entirely new biological functions or pathways it may modulate.

Phenotypic screening, a type of HTS, involves applying compounds to cells or whole organisms and measuring a specific change in phenotype (e.g., cell death, changes in morphology, or expression of a reporter gene) without a preconceived bias about the target. The unique chemical features of this compound—a fluorinated pyridine ring and a metal-chelating hydroxypyridinone motif—make it a valuable addition to screening libraries. nih.govresearchgate.net

If the compound produces a "hit" in a phenotypic screen, subsequent target deconvolution studies are performed to identify the specific protein(s) responsible for the observed effect. This approach can reveal unexpected "off-target" effects that may be therapeutically beneficial or provide new insights into cellular signaling networks, expanding the utility of the molecule beyond its original scope.

Integration into Fragment-Based Drug Design (FBDD) or PROTAC Development Strategies

The structural characteristics of this compound make it well-suited for integration into modern drug discovery platforms like Fragment-Based Drug Design (FBDD) and Proteolysis Targeting Chimera (PROTAC) development.

Fragment-Based Drug Design (FBDD): FBDD is a method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. Due to its relatively simple structure and possession of key interaction-mediating groups (hydrogen bond donors/acceptors, aromatic ring), this compound can be considered an excellent starting fragment. Once its binding to a target is confirmed, it can be optimized by either "growing" the fragment by adding new functional groups or by "linking" it to another fragment that binds in a nearby pocket.

PROTAC Development: PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. nih.gov A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. cas.orgscienceopen.com this compound could serve as the target-binding ligand (or "warhead"). By attaching a linker to a non-critical position on the molecule and connecting it to a known E3 ligase ligand (e.g., for VHL or Cereblon), a novel PROTAC could be created to specifically target and destroy a protein of interest within the cell. nih.govresearchgate.net

Table 3: Potential Integration into Advanced Drug Discovery Strategies

| Strategy | Role of this compound | Key Steps | Desired Outcome |

|---|---|---|---|

| FBDD | Initial fragment hit | Screen for weak binding to a target protein; use structural data (e.g., X-ray crystallography) to guide chemical elaboration. | A potent lead compound with high ligand efficiency, developed by growing or linking the initial fragment. |

| PROTAC Development | Target Protein Binder ("Warhead") | Synthetically connect the compound via a linker to a known E3 ligase ligand; optimize the linker length and attachment points. | A bifunctional molecule that induces the selective, catalytic degradation of the target protein by the proteasome. |

Contributions to Mechanistic Chemical Biology Research (e.g., enzymatic mechanisms, protein function)

Beyond drug development, this compound can be a valuable tool for fundamental research in chemical biology, particularly for elucidating enzymatic mechanisms. The 4-hydroxypyridinone scaffold is a well-known bidentate chelator of metal ions. nih.gov Many enzymes, known as metalloenzymes, require a metal cofactor (such as Zn²⁺, Fe²⁺, or Mn²⁺) in their active site to perform their catalytic function.

The ability of this compound to chelate these metals suggests it could act as an inhibitor of various metalloenzymes, such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs). nih.gov Researchers can use this compound as a chemical probe to:

Identify Metalloenzymes: By observing which enzymatic activities are inhibited by the compound, researchers can infer the presence and importance of a metal cofactor.

Probe Active Site Geometry: The specific way the compound coordinates with the metal ion can provide structural insights into the enzyme's active site.

Clarify Biological Roles: By inhibiting a specific metalloenzyme, the compound can be used in cellular or organismal studies to understand the physiological role of that enzyme.

This application allows the compound to function as a molecular tool, helping to unravel the complex roles that metalloenzymes play in health and disease.

Future Research Directions and Emerging Opportunities for 6 Fluoro 4 Hydroxypyridine 2 Carboxamide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Novel Synthetic Techniques:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. ijarsct.co.innih.govacs.org

One-Pot Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to constructing complex molecules like functionalized pyridines from simple starting materials in a single step. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher purity and safer production processes.

Photoredox Catalysis: This method utilizes light energy to initiate novel chemical transformations, often under mild conditions, which could be applied to the synthesis and functionalization of the pyridine ring. ijarsct.co.in

Sustainable Synthesis: Green chemistry principles should be integrated into the synthesis of 6-fluoro-4-hydroxypyridine-2-carboxamide. This includes the use of:

Eco-friendly solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. ijarsct.co.in

Catalytic methods: Employing catalysts to improve reaction efficiency and reduce waste. ijarsct.co.innih.gov

Renewable starting materials: Investigating the use of bio-based precursors for the synthesis. ijarsct.co.in

A comparative overview of potential synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Considerations |

| Traditional Synthesis | Established methodologies | Multiple steps, lower yields, potential for hazardous reagents |

| Microwave-Assisted | Faster reaction times, higher yields, improved purity | Specialized equipment required |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Optimization of reaction conditions can be complex |

| Flow Chemistry | Enhanced safety, scalability, and process control | Initial setup costs can be high |

| Green Chemistry | Reduced environmental impact, use of renewable resources | Development of new, efficient green protocols |

Deeper Mechanistic Understanding of Its Biological Interactions

Preliminary assessments suggest that pyridine derivatives possess a wide range of biological activities, often acting as enzyme inhibitors. researchgate.netnih.govnih.gov A critical area for future research is to elucidate the specific biological targets of this compound and the molecular mechanisms through which it exerts its effects.

Key research questions to address include:

Target Identification: Which specific enzymes, receptors, or other biomolecules does this compound interact with? Techniques such as affinity chromatography and target-based screening can be employed.

Mechanism of Action: How does the compound modulate the activity of its biological target(s)? This could involve competitive or non-competitive inhibition, allosteric modulation, or other mechanisms. Kinetic studies can provide valuable insights into its mode of interaction. nih.gov

Structure-Activity Relationship (SAR) Studies: How do the different functional groups (fluorine, hydroxyl, carboxamide) contribute to its biological activity? Synthesizing and testing analogs with systematic modifications can help to build a comprehensive SAR profile.

Integration with Advanced Omics Technologies

To gain a systems-level understanding of the biological effects of this compound, its study should be integrated with advanced "omics" technologies.

Proteomics: This can be used to identify changes in protein expression and post-translational modifications in cells or tissues treated with the compound, providing clues about its mechanism of action and potential off-target effects.

Metabolomics: By analyzing the global metabolic profile, researchers can identify metabolic pathways that are perturbed by the compound. nih.gov For instance, NMR-based metabolomics has been successfully used to elucidate the mechanism of action of other novel pyridine derivatives. nih.gov This can reveal downstream effects of target engagement and potential biomarkers of activity.

The integration of these technologies can provide a comprehensive picture of the compound's cellular impact, as outlined in Table 2.

| Omics Technology | Information Gained | Potential Application |

| Proteomics | Changes in protein expression and modification | Target identification, pathway analysis, off-target effect profiling |

| Metabolomics | Alterations in metabolic pathways | Mechanism of action elucidation, biomarker discovery |

Development of Advanced Computational Models and Machine Learning Applications

Computational modeling and machine learning are becoming indispensable tools in modern drug discovery and development. nih.govnih.govresearchgate.netatomwise.com These approaches can be leveraged to accelerate the investigation of this compound.

Molecular Docking and Dynamics Simulations: These computational techniques can predict the binding mode of the compound to its potential biological targets and assess the stability of the resulting complex. nih.govnih.gov This can guide the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity, QSAR can be used to predict the activity of new, unsynthesized analogs. mdpi.com

Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on large datasets of chemical structures and biological activities to identify novel scaffolds with desired properties, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even propose new synthetic routes. nih.govnih.govmdpi.com

Potential for Derivatization Towards New Chemical Biology Probes

The versatile structure of this compound makes it an attractive scaffold for the development of chemical biology probes. These probes are valuable tools for studying biological processes in living systems.

Future research could focus on the synthesis of derivatives that incorporate:

Fluorophores: To create fluorescent probes for imaging the localization and dynamics of the compound's biological target within cells. chemrxiv.orgmdpi.com

Biotin or other affinity tags: To facilitate the isolation and identification of binding partners through pull-down assays.

Photo-crosslinkers: To covalently label the biological target upon photoactivation, enabling its definitive identification.

Interdisciplinary Research Collaborations

Realizing the full potential of this compound will require a collaborative, interdisciplinary approach. Bringing together experts from various fields will be essential to address the multifaceted research questions.

Key areas for collaboration include:

Synthetic and Medicinal Chemistry: For the design and synthesis of novel derivatives and chemical probes. researchgate.net